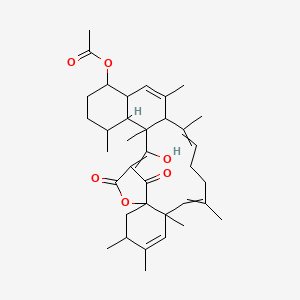

テトロマイシンA

概要

説明

科学的研究の応用

Tetromycin A has a wide range of scientific research applications. It has been used to study bacterial DNA topology and the enzymes associated with it, specifically type II topoisomerases . Its inhibition of these enzymes has allowed researchers to understand their roles in bacterial viability and explore potential novel targets for antibiotic action . Additionally, Tetromycin A has been shown to inhibit the phosphatidylinositide-3’-kinase/Akt signaling pathway, which is involved in protein synthesis, glucose uptake, and the regulation of proliferation and apoptosis . This makes it a valuable tool in cancer research .

作用機序

テトロマイシンAの作用機序は、DNAジャイレースやトポイソメラーゼIVなどの、細菌のタイプIIトポイソメラーゼの阻害を伴います . これらの酵素は、DNA複製、転写、染色体分離に不可欠です。 This compoundは、酵素-DNA複合体と結合して安定化させることで、DNA切断-再結合サイクルの再結合ステップを阻止し、DNAプロセスを混乱させ、最終的に細菌細胞の死をもたらします .

類似化合物の比較

This compoundは、サッカロカルシン、クロロトリシン、テトロカルシン、キジアニミシン、ベルシペロスタチンと構造的に関連しています . これらの化合物は、マクロ環状ラクトン環に結合した類似のテトロニック酸コアを共有しています . This compoundは、タイプIIトポイソメラーゼの特異的な阻害とMRSAに対する活性においてユニークです . 他の類似の化合物には、抗トリパノソーマおよびプロテアーゼ阻害活性を示すことが示されているテトロマイシンBが含まれます .

将来の方向性

生化学分析

Biochemical Properties

Tetromycin A interacts with bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV . These enzymes are critical for DNA replication, transcription, and chromosomal segregation, as they manage the topology of DNA during these processes . Tetromycin A effectively prevents the re-ligation step of the DNA cleavage-relegation cycle, leading to disruptions in DNA processes .

Cellular Effects

Tetromycin A exerts its effects on various types of cells by disrupting DNA processes, which ultimately leads to bacterial cell death . It has pronounced activity against Gram-positive bacteria, including MRSA . This suggests that Tetromycin A influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Tetromycin A involves the inhibition of bacterial type II topoisomerases . By binding to and stabilizing the enzyme-DNA complex, Tetromycin A effectively prevents the re-ligation step of the DNA cleavage-relegation cycle . This leads to disruptions in DNA processes at the molecular level, including changes in gene expression .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of Tetromycin A in laboratory settings are limited, it is known that Tetromycin A derivatives show antiparasitic activities against Trypanosoma brucei and time-dependent inhibition of cathepsin L-like proteases .

Metabolic Pathways

Tetromycin A is a complex polyketide-derived compound .

Transport and Distribution

Given its molecular mechanism of action, it is likely that Tetromycin A interacts with transporters or binding proteins that facilitate its interaction with bacterial type II topoisomerases .

Subcellular Localization

Given its mechanism of action, it is likely that Tetromycin A localizes to areas of the cell where bacterial type II topoisomerases are active .

準備方法

テトロマイシンAは、放線菌属ストレプトマイセス属のさまざまな種によって生産されます . 工業的な生産では、this compoundとBを生産する微生物(MK67-CF9)を、約27℃でスクロース-硝酸塩-寒天培地で培養します . 前駆体の競合的な生合成遺伝子クラスターをブロックし、テトロマイシンBの生合成を破壊し、テトロマイシン経路レギュレーターを過剰発現させることで、生産を最適化することができます .

化学反応解析

This compoundは、酸化、還元、置換などのさまざまな化学反応を起こします . これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります . これらの反応から生成される主な生成物には、抗トリパノソーマ活性が増加したなどの、生物学的活性が変化した誘導体が含まれます .

科学研究への応用

This compoundは、幅広い科学研究への応用を持っています。 細菌のDNAトポロジーとその関連酵素、特にタイプIIトポイソメラーゼを研究するために使用されてきました . これらの酵素の阻害により、研究者は細菌の生存におけるそれらの役割を理解し、抗生物質作用のための潜在的な新しい標的を探求することができました . さらに、this compoundは、タンパク質合成、グルコース取り込み、増殖とアポトーシスの調節に関与するホスファチジルイノシトール3'-キナーゼ/Aktシグナル伝達経路を阻害することが示されています . これは、this compoundを癌研究の貴重なツールにします .

化学反応の分析

Tetromycin A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . Major products formed from these reactions include derivatives with altered biological activities, such as increased anti-trypanosomal activity .

類似化合物との比較

Tetromycin A is structurally related to saccharocarcin, chlorothricin, tetrocarcin, kijanimicin, and versipelostatin . These compounds share a similar tetronic acid core linked to a macrocyclic lactone ring . Tetromycin A is unique in its specific inhibition of type II topoisomerases and its activity against MRSA . Other similar compounds include tetromycin B, which has been shown to have anti-trypanosomal and protease inhibitory activities .

特性

IUPAC Name |

(23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEFCZZPPWNMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

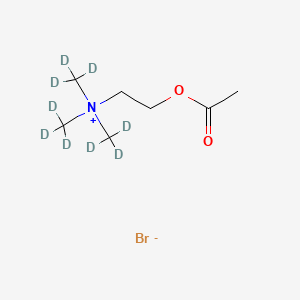

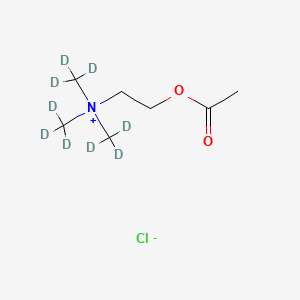

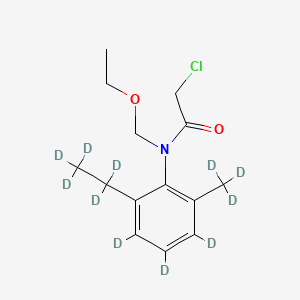

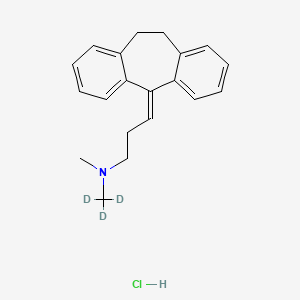

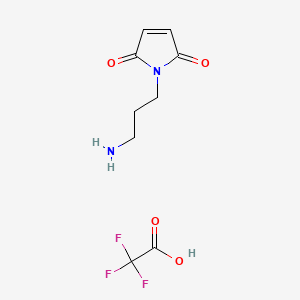

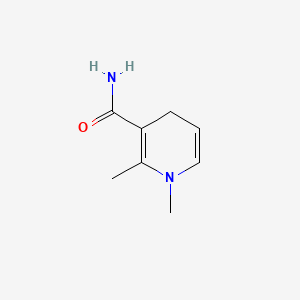

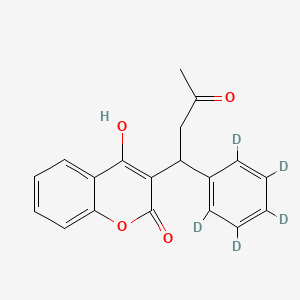

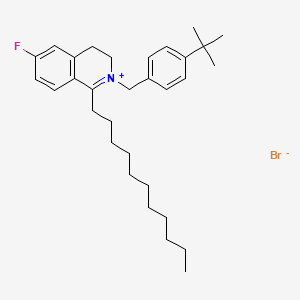

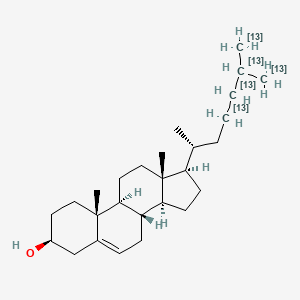

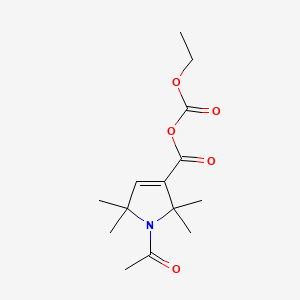

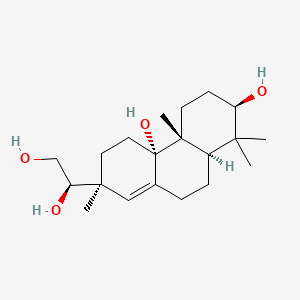

Feasible Synthetic Routes

Q1: How do Tetromycins interact with their targets and what are the downstream effects?

A1: The research primarily focuses on the anti-trypanosomal and protease inhibitory activities of the newly discovered Tetromycins []. While the exact mechanism for anti-trypanosomal activity isn't detailed, the study demonstrates these compounds exhibit activity against Trypanosoma brucei. Additionally, the research shows that these Tetromycins act as time-dependent inhibitors of cathepsin L-like proteases, with Ki values in the low micromolar range []. This inhibition suggests potential interference with parasite proteases crucial for their life cycle or infectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B562960.png)